D2 Receptor Binding Free Energy: ARP‑C Exhibits Intermediate Affinity, Distinct from ARP‑L and ARP
In a comparative molecular docking study, the order of binding free energy (ΔG) for dopamine D2 receptor was determined to be aripiprazole (ARP) > aripiprazole cavoxil (ARP‑C) ≅ aripiprazole lauroxil (ARP‑L). This indicates that ARP‑C and ARP‑L possess similar but non‑identical binding energetics, with the parent aripiprazole displaying the most favourable (most negative) ΔG [1].
| Evidence Dimension | D2 receptor binding free energy (ΔG) ranking |
|---|---|
| Target Compound Data | ARP‑C ≅ ARP‑L (similar binding free energy) |
| Comparator Or Baseline | Aripiprazole (ARP) – higher affinity; ARP‑L – similar to ARP‑C |
| Quantified Difference | ARP‑C and ARP‑L exhibit comparable ΔG, both less favourable than ARP. |
| Conditions | In silico molecular docking and molecular dynamics (MD) simulations using a validated D2 receptor model [1] |
Why This Matters
The comparable binding free energy between ARP‑C and ARP‑L suggests that both prodrugs will release the same active moiety, but the slightly altered interaction may influence downstream signalling, a factor that could impact therapeutic equivalence and requires direct PK/PD verification.
- [1] Amani P, Habibpour R, Karami L. Characterizing aripiprazole and its ester derivatives, lauroxil and cavoxil, in interaction with dopamine D2 receptor: Molecular docking and dynamics simulations with physicochemical appraisals. Journal of Molecular Liquids. 2022;362:119787. View Source
